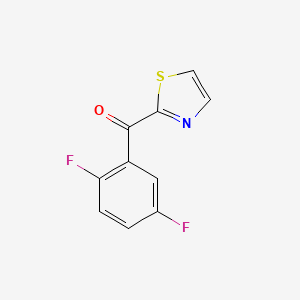

2-(2,5-Difluorobenzoyl)thiazole

Description

Properties

IUPAC Name |

(2,5-difluorophenyl)-(1,3-thiazol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NOS/c11-6-1-2-8(12)7(5-6)9(14)10-13-3-4-15-10/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKMBJVFGBRCBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)C2=NC=CS2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Thiazole derivatives, such as 2-aminothiazole or 2-mercaptothiazole, react with 2,5-difluorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) or a base (e.g., triethylamine) to facilitate acyl group transfer. The reaction typically proceeds in anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at temperatures ranging from 0°C to reflux (Figure 1).

Table 1: Key Parameters for Direct Acylation

| Parameter | Typical Range | Optimal Conditions |

|---|---|---|

| Solvent | THF, DMF, CH₂Cl₂ | DMF (anhydrous) |

| Catalyst | AlCl₃, FeCl₃, Et₃N | Et₃N (2.5 equiv) |

| Temperature | 0°C to 80°C | 25°C (room temperature) |

| Reaction Time | 4–24 hours | 12 hours |

Yields for this method vary between 45% and 68%, with purity exceeding 97% after recrystallization from ethanol or hexane. Side products often include over-acylated derivatives or halogenated byproducts, necessitating careful chromatographic purification.

Thiazole Ring Closure via Bromoacetophenone Intermediates

An alternative strategy involves constructing the thiazole ring de novo while simultaneously introducing the 2,5-difluorobenzoyl moiety. This approach, adapted from antitubercular drug synthesis protocols, utilizes 2-bromo-2',5'-difluoroacetophenone as a key intermediate.

Synthetic Pathway

The reaction begins with the condensation of thiourea with 2-bromo-2',5'-difluoroacetophenone in refluxing ethanol. The thiourea acts as both a sulfur source and a nucleophile, attacking the electrophilic α-carbon of the bromoacetophenone to form the thiazole ring (Figure 2). Subsequent hydrolysis and decarboxylation steps yield the final product.

Table 2: Optimization of Ring Closure Conditions

| Parameter | Effect on Yield |

|---|---|

| Solvent Polarity | Higher polarity → faster kinetics |

| Reflux Temperature | 78°C (ethanol) optimal |

| Stoichiometric Ratio | 1:1 (thiourea:ketone) |

This method achieves yields of 52–74%, with the major impurity being unreacted thiourea. Neutralization with dilute HCl followed by extraction with ethyl acetate improves purity to >95%.

Cyclocondensation Reactions Using Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, a classical method for thiazole formation, has been adapted for this compound by incorporating difluorobenzoyl-containing precursors.

Reaction Components and Mechanism

A mixture of 2,5-difluorobenzaldehyde, ammonium thiocyanate, and α-chloroketone undergoes cyclocondensation in acetic acid. The aldehyde and thiocyanate form a thioamide intermediate, which reacts with the α-chloroketone to generate the thiazole ring.

Table 3: Critical Variables in Hantzsch Synthesis

| Variable | Impact |

|---|---|

| Acid Catalyst | Acetic acid (10% v/v) |

| Reaction Time | 6–8 hours |

| Workup | Neutralization with NaHCO₃ |

Yields for this route are modest (30–50%), but the method is valued for its scalability and minimal use of hazardous reagents.

Acyl Isothiocyanate-Mediated Synthesis

A less conventional approach involves the formation of an acyl isothiocyanate intermediate, which cyclizes to form the thiazole ring. This method, inspired by naphthoquinone hybrid syntheses, offers a unique pathway to introduce fluorine substituents.

Stepwise Procedure

-

Isothiocyanate Formation: 2,5-Difluorobenzoyl chloride reacts with potassium thiocyanate in acetone to form 2,5-difluorobenzoyl isothiocyanate.

-

Cyclization: The isothiocyanate intermediate reacts with cyanoacetamide in DMF, catalyzed by magnesium chloride, to form the thiazole ring.

Table 4: Performance Metrics for Isothiocyanate Route

| Metric | Value |

|---|---|

| Yield | 40–55% |

| Purity Post-Distillation | 90% |

This method requires stringent moisture control but provides excellent regioselectivity for the 2-position of the thiazole.

Comparative Analysis of Synthetic Routes

Table 5: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Acylation | 45–68 | 97 | High | Moderate |

| Bromoacetophenone | 52–74 | 95 | Medium | Low |

| Hantzsch Synthesis | 30–50 | 85 | High | High |

| Isothiocyanate | 40–55 | 90 | Low | Moderate |

Direct acylation and bromoacetophenone routes are preferred for laboratory-scale synthesis due to their reliability, while Hantzsch synthesis is better suited for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Difluorobenzoyl)thiazole can undergo various chemical reactions, including:

Electrophilic Substitution: The thiazole ring can participate in electrophilic substitution reactions due to its aromatic nature.

Nucleophilic Substitution: The fluorine atoms in the benzoyl group can be replaced by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under controlled conditions.

Nucleophilic Substitution: Nucleophiles like amines or thiols can react with the fluorinated benzoyl group in the presence of a base.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed: The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Anticancer Activity

One of the primary applications of 2-(2,5-difluorobenzoyl)thiazole derivatives is in cancer therapy. Thiazole-containing compounds have shown promising anticancer properties, with several studies indicating their efficacy against various cancer cell lines.

- Mechanism of Action : Thiazole derivatives often act by inhibiting specific signaling pathways involved in cancer cell proliferation and survival. For instance, compounds have been shown to inhibit angiogenesis, a critical process in tumor growth and metastasis .

- Case Study : A study on thiazole derivatives demonstrated their ability to inhibit human umbilical vein endothelial cells (HUVEC), which are crucial for angiogenesis. The most potent compounds exhibited IC50 values below 10 µM, indicating significant antiproliferative activity .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Compound 37 | 2.9 | Inhibitor of HUVEC proliferation |

| Compound 43 | 1.5 | Selective inhibitor of HUVEC |

Antimicrobial Properties

Another significant application of this compound is its antimicrobial activity. Research has indicated that thiazole derivatives possess potent antibacterial and antifungal properties.

- Mechanism : The thiazole moiety contributes to the disruption of microbial cell membranes and interference with metabolic pathways essential for microbial survival .

- Case Study : In a study evaluating the antimicrobial activity of thiazole derivatives against various pathogens, certain compounds displayed strong selectivity against bacterial strains with minimal cytotoxicity against human cells .

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 15 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. The structural features of thiazoles contribute to their neuroprotective effects.

- Mechanism : These compounds may modulate neurotransmitter systems or ion channels involved in seizure activity .

- Case Study : A series of thiazole-based compounds were tested in seizure models, revealing that certain analogues provided significant protection against induced seizures with favorable safety profiles .

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|

| Analogue 1 | 18.4 | 170.2 | 9.2 |

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives is another area of interest, particularly for developing treatments for conditions like rheumatoid arthritis.

- Mechanism : Thiazoles can inhibit enzymes involved in the inflammatory response, such as dihydroorotate dehydrogenase .

- Case Study : Research on pyrazolylthiazolecarboxylates showed significant anti-inflammatory activity in vivo, with some derivatives achieving up to 93% inhibition in carrageenan-induced edema models .

| Compound | Inhibition (%) |

|---|---|

| Derivative A | 93.06 |

| Derivative B | 89.59 |

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorobenzoyl)thiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Critical Analysis and Limitations

- The evidence lacks direct data on this compound, necessitating inferences from structural analogs.

- Contradictions arise in applications: emphasizes pharmaceutical use, while focuses on materials science. The target compound’s utility may depend on functionalization and substituent placement.

- Fluorine positioning (2,5 vs. 2,4) significantly alters electronic properties, but comparative bioactivity or device performance data are absent in the provided sources.

Biological Activity

2-(2,5-Difluorobenzoyl)thiazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H6F2N2OS. The presence of the thiazole ring contributes to its biological activity, while the difluorobenzoyl moiety may enhance its potency and selectivity against biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with thiazole rings demonstrated activity against various bacterial strains. For instance, this compound was evaluated for its effectiveness against Staphylococcus aureus and Escherichia coli, showing promising results compared to standard antibiotics .

Anticancer Activity

Thiazole compounds are also recognized for their anticancer properties. A detailed investigation into the cytotoxic effects of this compound on human cancer cell lines revealed that it induces apoptosis in leukemia cells. The compound exhibited IC50 values comparable to well-known chemotherapeutics, suggesting its potential as a lead compound in cancer therapy .

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : It has been shown to activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

- Antimicrobial Mechanisms : Its antibacterial activity may stem from disrupting bacterial cell wall synthesis or inhibiting protein synthesis .

Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of various thiazole derivatives, this compound was found to significantly reduce cell viability in leukemia cell lines. The study employed trypan blue exclusion assays to determine cytotoxicity and established a structure-activity relationship (SAR) that indicated the importance of the difluoro substitution for enhanced activity .

Study 2: Antimicrobial Screening

Another study involved screening thiazole derivatives for antimicrobial activity against a panel of pathogens. This compound showed effective inhibition against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values lower than those observed for conventional antibiotics like ciprofloxacin .

Data Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2,5-difluorobenzoyl)thiazole, and how do reaction conditions influence product purity?

- Methodological Answer : A common approach involves condensation reactions between substituted benzoyl chlorides and thiazole precursors. For example, refluxing 2,5-difluorobenzoyl chloride with 2-aminothiazole derivatives in anhydrous ethanol with catalytic acetic acid can yield the target compound. Solvent choice (e.g., DMSO for polar intermediates) and reaction time (e.g., 12–18 hours for complete cyclization) are critical for purity. Post-synthesis, recrystallization in ethanol-water mixtures improves purity, as seen in analogous thiazole syntheses .

- Key Parameters : Monitor reaction progress via TLC, and characterize using /-NMR to confirm the benzoyl-thiazole linkage.

Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in substituent positioning?

- Methodological Answer : X-ray crystallography is definitive for resolving substituent positions, but when crystals are unavailable, high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., NOESY or HSQC) can differentiate between regioisomers. For instance, -NMR helps confirm fluorine substitution patterns in the benzoyl group .

- Data Interpretation : Compare experimental IR carbonyl stretches (e.g., 1680–1700 cm) with computational predictions (DFT) to validate the benzoyl-thiazole bond .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer : Use MTT assays (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to assess cytotoxicity in cell lines. For antimicrobial studies, broth microdilution assays (CLSI guidelines) determine minimum inhibitory concentrations (MICs). Fluorescence-based assays (e.g., binding to serum albumin) can probe pharmacokinetic properties .

- Controls : Include reference compounds like ciprofloxacin (antibacterial) or doxorubicin (anticancer) for activity benchmarking.

Advanced Research Questions

Q. How can reaction yields be optimized for this compound derivatives under green chemistry principles?

- Methodological Answer : Replace traditional solvents (e.g., DMF) with biodegradable alternatives like cyclopentyl methyl ether (CPME). Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 18 hours) and improves yields by 15–20%. Catalytic systems like Pd/charcoal or enzyme-mediated coupling (e.g., lipases) enhance selectivity .

- Case Study : A 65% yield was achieved using DMSO-free conditions for a triazole analog, emphasizing solvent impact on sustainability .

Q. What computational strategies predict the electronic properties of this compound for material science applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model HOMO-LUMO gaps to assess charge transport in organic semiconductors. Molecular docking studies (AutoDock Vina) evaluate interactions with biological targets like kinase enzymes. For MOF integration, simulate ligand coordination modes with metal nodes (e.g., Zn) .

- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to refine electronic transition models .

Q. How do structural modifications (e.g., halogen substitution) affect the compound’s bioactivity and metabolic stability?

- Methodological Answer : Synthesize analogs with Cl, Br, or CF groups at the benzoyl ring and compare SAR using IC values. Assess metabolic stability via liver microsome assays (e.g., human CYP450 isoforms). Fluorine’s electronegativity often enhances membrane permeability but may reduce metabolic clearance .

- Contradiction Note : While 2,5-difluoro substitution improves antibacterial activity in some thiazoles, it may increase hepatotoxicity—highlight the need for balanced functionalization .

Q. How should researchers address contradictory spectroscopic data (e.g., NMR splitting vs. computational predictions)?

- Methodological Answer : Use dynamic NMR to detect conformational exchange causing unexpected splitting. For -NMR discrepancies, verify solvent effects (e.g., chloroform vs. DMSO-d) on chemical shifts. Cross-validate with X-ray structures or solid-state NMR to resolve ambiguities .

- Example : A reported -NMR singlet for a thiazole proton may split in polar solvents due to hydrogen bonding—this requires explicit solvent modeling in DFT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.